molecular formula C16H28N2O3 B2827177 tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate CAS No. 1286275-73-7

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate

Cat. No.: B2827177
CAS No.: 1286275-73-7
M. Wt: 296.411
InChI Key: KYKYIAKUYFISKL-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate is a complex organic compound featuring a tert-butyl group, a cyclobutanecarbonylamino group, and a cyclohexylcarbamate group

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclohexylcarbamate core, followed by the introduction of the cyclobutanecarbonylamino group and the tert-butyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate can be compared with similar compounds such as:

  • tert-Butyl (1R,4R)-4-(cyclopropanecarbonylamino)cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate**

These compounds share structural similarities but differ in the size and nature of the cycloalkyl group attached to the carbamate

Properties

IUPAC Name

tert-butyl N-[4-(cyclobutanecarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13-9-7-12(8-10-13)17-14(19)11-5-4-6-11/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKYIAKUYFISKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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